LogP Differentiation Among 1-Oxaspiro[2.3]hexane-2-carboxylate Methyl-Regioisomers
The 4,5-dimethyl substitution pattern on the target compound yields a computed LogP of 1.363, intermediate between the 5-monomethyl analog (LogP 1.117) and the 5,5-gem-dimethyl isomer (LogP 1.5071). This places the compound in a lipophilicity window distinct from both the less substituted (ΔLogP +0.246 vs. 5-methyl) and the more substituted gem-dimethyl variant (ΔLogP –0.144), while all four esters share an identical TPSA of 38.83 Ų .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.363 (Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate) |
| Comparator Or Baseline | Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (unsubstituted): LogP 0.871; Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate: LogP 1.117; Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: LogP 1.5071 |
| Quantified Difference | ΔLogP = +0.492 vs. unsubstituted; +0.246 vs. 5-methyl; –0.144 vs. 5,5-dimethyl |
| Conditions | Computed LogP values from supplier databases (Leyan) using standardized prediction algorithms; all compounds share identical TPSA of 38.83 Ų, H_Acceptors = 3, H_Donors = 0 |
Why This Matters
Lipophilicity differences of this magnitude can shift membrane permeability by several-fold and alter cytochrome P450 binding, making the 4,5-dimethyl isomer a discrete tool for probing structure–activity relationships where intermediate LogP is desired.
